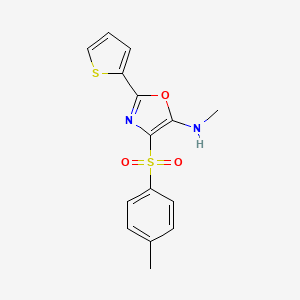

N-methyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

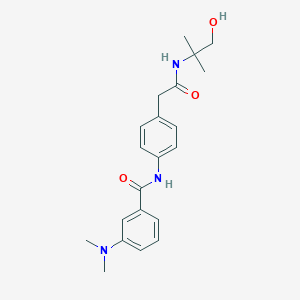

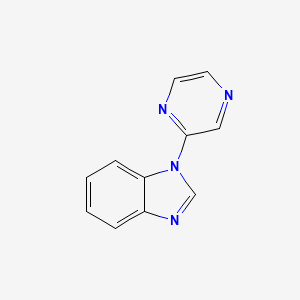

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a thiophenyl group, and an oxazole ring. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom), attached to a thiophenyl group (a five-membered ring containing one sulfur atom) and a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom). The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring, the sulfonyl group, and the thiophenyl group. Each of these functional groups has distinct reactivity patterns, and their presence in the same molecule could lead to a variety of possible reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its acidity, while the aromatic rings could contribute to its stability .Scientific Research Applications

Enzyme Inhibitory Potential

Research into sulfonamides with benzodioxane and acetamide moieties, similar in structural complexity to the compound , has shown substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase. This suggests potential applications in designing enzyme inhibitors for therapeutic purposes. The molecular docking results were consistent with the in vitro enzyme inhibition data, highlighting the relevance of structural design in drug development (Abbasi et al., 2019).

Antimicrobial Activities

Another study focused on the synthesis of novel 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good to moderate antimicrobial activities. This indicates the potential for developing new antimicrobial agents from structurally complex sulfonamides (Bektaş et al., 2007).

Crystal Structure Analysis

A detailed crystal structure analysis of a related compound revealed the spatial arrangement and potential interaction sites that could inform the design of molecules with specific biological activities. Such studies are crucial for understanding the fundamental properties that drive the biological and chemical behavior of complex molecules (Ramli et al., 2015).

Biocompatibility and Electrophoretic Applications

Research into the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides demonstrated the potential of such compounds in biomedical coatings and hybridization with bioactive materials. This opens avenues for the application of complex sulfonamides in medical device manufacturing and tissue engineering (Hayashi & Takasu, 2015).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of biological activities for this compound.

Mode of Action

It’s worth noting that compounds with similar structures have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been found to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to be metabolized by the cytochrome p450 enzyme cyp2c19 in the liver , which could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds have demonstrated various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may have a wide range of molecular and cellular effects.

properties

IUPAC Name |

N-methyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-10-5-7-11(8-6-10)22(18,19)15-14(16-2)20-13(17-15)12-4-3-9-21-12/h3-9,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFUJFLUEJTCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800425.png)

![N-[2-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethyl]prop-2-enamide](/img/structure/B2800426.png)

![3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2800435.png)

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B2800439.png)

![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B2800440.png)

![N-[[4-(3-methylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2800442.png)